molecular formula C14H19NO2 B14890178 N-cycloheptyl-2-hydroxybenzamide

N-cycloheptyl-2-hydroxybenzamide

Cat. No.: B14890178
M. Wt: 233.31 g/mol
InChI Key: YNMPZOVUKPRDBY-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-hydroxybenzamide is an organic compound with the molecular formula C14H19NO2 It is a derivative of hydroxybenzamide, where the benzamide moiety is substituted with a cycloheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with cycloheptylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of cycloheptyl-2-hydroxybenzoic acid.

    Reduction: Formation of N-cycloheptyl-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-cycloheptyl-2-hydroxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-hydroxybenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites, potentially inhibiting enzyme activity or modulating receptor function. The cycloheptyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-2-hydroxybenzamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    Salicylamide: Lacks the cycloalkyl substitution, making it less lipophilic.

    N-cycloheptyl-2-aminobenzamide: Similar structure but with an amino group instead of a hydroxyl group.

Uniqueness

N-cycloheptyl-2-hydroxybenzamide is unique due to the presence of the cycloheptyl group, which can influence its physical and chemical properties, such as solubility and membrane permeability. This makes it a valuable compound for exploring structure-activity relationships in medicinal chemistry and other fields.

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

N-cycloheptyl-2-hydroxybenzamide

InChI

InChI=1S/C14H19NO2/c16-13-10-6-5-9-12(13)14(17)15-11-7-3-1-2-4-8-11/h5-6,9-11,16H,1-4,7-8H2,(H,15,17)

InChI Key

YNMPZOVUKPRDBY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=CC=CC=C2O

Origin of Product

United States

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